3-Fluoro-2-methylprop-1-ene

Overview

Description

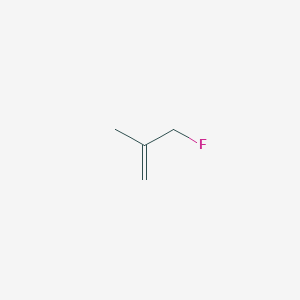

3-Fluoro-2-methylprop-1-ene is a fluorinated organic compound that is structurally characterized by the presence of a fluorine atom and a methyl group attached to a propene backbone. The compound's molecular structure and properties are influenced by the electronegative fluorine atom, which can affect its reactivity and stability.

Synthesis Analysis

The synthesis of fluorinated organic compounds, such as 3-Fluoro-2-methylprop-1-ene, often involves the introduction of fluorine or fluorinated groups into organic molecules. For instance, the synthesis of optically active 2-fluoropropanoic acid and its analogs, which share a similar structural motif with 3-Fluoro-2-methylprop-1-ene, has been achieved using sulfonates of optically active 2-hydroxycarboxylic esters and potassium fluoride in formamide . Additionally, the synthesis of fluorinated analogs of the C-13 side chain of taxol demonstrates the incorporation of fluorine into complex organic structures .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-methylprop-1-ene and its derivatives can be determined using various spectroscopic techniques. For example, the conformational stability and structural parameters of 3-fluoropropene, a closely related molecule, have been obtained from ab initio calculations and vibrational spectra studies . Similarly, the molecular geometry of fluorinated phenylimino compounds has been optimized using density functional theory (DFT), which provides insights into the bond lengths, bond angles, and torsion angles of these molecules .

Chemical Reactions Analysis

The reactivity of 3-Fluoro-2-methylprop-1-ene can be inferred from studies on similar fluorinated compounds. Fluorinated allenes, for example, have been shown to be reactive dienophiles that undergo cycloaddition reactions, indicating that the presence of fluorine can enhance the reactivity of certain double bonds . The stereoselective synthesis of 1-fluoro-1,3-enynes through cross-coupling reactions further exemplifies the chemical reactivity of fluorinated alkenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-2-methylprop-1-ene can be affected by the presence of fluorine. The synthesis and assessment of substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds have shown that the introduction of fluorine and other substituents can influence the yield, physical constants, and spectral data of these compounds . This suggests that the fluorine atom in 3-Fluoro-2-methylprop-1-ene may similarly impact its physical properties and chemical behavior.

Scientific Research Applications

Synthesis and Chemical Transformations

- 3-Fluoro-2-methylprop-1-ene has been utilized in the synthesis of diverse chemical compounds. For instance, it has been employed in the one-pot synthesis of 1-aryl-3-methyl-1,3-dienes using methallyl(trimethyl)silane and aldehydes, demonstrating its utility in complex chemical transformations (Dubbaka & Vogel, 2005).

Insect Antijuvenile Hormones

- In the field of entomology, researchers have synthesized 3-fluoro analogues of natural insect antijuvenile hormones using 3-Fluoro-2-methylprop-1-ene. This highlights its application in the synthesis of biologically significant molecules (Camps, Coll, Messeguer, & Pericas, 1980).

Biocatalytic Synthesis

- The compound has also been used in biocatalytic processes. For instance, 2-Fluoro-3-hydroxypropionic acid, a compound with potential applications in various industries, has been synthesized using a biocatalytic procedure involving 3-Fluoro-2-methylprop-1-ene (Liu, Yuan, Jin, & Xian, 2022).

Structural and Conformational Studies

- The compound has been a subject of study in the exploration of molecular structure and conformational stability. For example, research has been conducted on the conformational stability and structural parameters of 3-fluoropropene and its derivatives (Durig, Little, Costner, & Durig, 1992).

Photocycloaddition Reactions

- 3-Fluoro-2-methylprop-1-ene has been studied for its role in photocycloaddition reactions. Such reactions are significant in the field of photochemistry and have applications in synthetic chemistry (Ellis‐Davies & Cornelisse, 1985).

Enantioseparation Studies

- The compound has been utilized in studies related to chromatographic enantioseparation, demonstrating its significance in the field of analytical chemistry and pharmaceutical research (Yashima, Yamamoto, & Okamoto, 1996).

Molecular Spectroscopy

- Studies involving molecular spectroscopy, such as microwave, infrared, and Raman spectra, have been conducted on 3-Fluoro-2-methylprop-1-ene. This research contributes to the understanding of molecular vibrations and rotations (Durig, Qiu, Durig, Zhen, & Little, 1991).

properties

IUPAC Name |

3-fluoro-2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F/c1-4(2)3-5/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUAVFIULBAVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566660 | |

| Record name | 3-Fluoro-2-methylprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-methylprop-1-ene | |

CAS RN |

920-35-4 | |

| Record name | 3-Fluoro-2-methylprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride](/img/structure/B149754.png)

![6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B149759.png)

![(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B149789.png)